molecular formula C18H5Cl5N2O B12681570 Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one CAS No. 85508-05-0

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Cat. No.: B12681570
CAS No.: 85508-05-0
M. Wt: 442.5 g/mol
InChI Key: UUGQSBNOQIHGAU-UHFFFAOYSA-N
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Description

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is an organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its pentachlorinated benzimidazoisoquinoline core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphates with benzimidazoisoquinoline-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the chlorinated groups, leading to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its pentachlorinated structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its fluorescent properties suggest it may play a role in cellular imaging and diagnostics .

Comparison with Similar Compounds

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its pentachlorinated structure, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

85508-05-0

Molecular Formula

C18H5Cl5N2O

Molecular Weight

442.5 g/mol

IUPAC Name

14,15,17,18,19-pentachloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C18H5Cl5N2O/c19-7-5-6-10-11(13(7)20)14(21)16(23)15(22)12(10)17-24-8-3-1-2-4-9(8)25(17)18(6)26/h1-5H

InChI Key

UUGQSBNOQIHGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=C(C(=C5Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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